Tenalisib (RP6530) is a potent, highly selective, next-generation, orally bioavailable, dual inhibitor of phosphoinositide 3-kinase (PI3K) δ and γ isoforms, and salt-inducible kinase 3 (SIK3) [, , ]. It exhibits nanomolar inhibitory potency against these targets []. In scientific research, Tenalisib serves as a valuable tool to investigate the roles of PI3Kδ, PI3Kγ, and SIK3 in various cellular processes and disease models.
The synthesis of Tenalisib involves multiple steps that include the preparation of key intermediates followed by coupling reactions. The general synthetic route can be outlined as follows:
Tenalisib's molecular structure can be represented by its IUPAC name: 3-(3-fluorophenyl)-2-[(1S)-1-[(9H-purin-6-yl)amino]propyl]-4H-chromen-4-one. The compound has a complex structure characterized by:
The three-dimensional structure can be visualized using molecular modeling software to understand its interactions at the atomic level .
Tenalisib participates in several chemical reactions, which include:
These reactions are critical for understanding the compound's reactivity and potential modifications for enhanced therapeutic effects.
The primary mechanism of action for Tenalisib involves its inhibition of the phosphoinositide 3-kinase delta and gamma isoforms. This inhibition disrupts the normal signaling pathways that promote cell survival and proliferation, particularly in T-cells.
Clinical studies have indicated that Tenalisib demonstrates potent anti-proliferative activity in various cancer cell lines, suggesting its potential effectiveness in treating malignancies .
These properties suggest that Tenalisib has favorable characteristics for oral bioavailability and interaction with biological membranes .
Tenalisib has shown promising applications across various fields:
Tenalisib (RP6530; CAS 1639417-53-0) is a small molecule with the molecular formula C₂₃H₁₈FN₅O₂ and a molecular weight of 415.42 g/mol. Its chemical structure features a fluorinated benzyl moiety linked to a quinolinone core and an adenine-mimetic heterocyclic system, conferring optimal spatial geometry for binding within the ATP pockets of phosphoinositide-3-kinase (PI3K) isoforms [1] [6]. A critical determinant of its selectivity is the interaction with non-conserved residues in the PI3K binding cleft. The compound exhibits nanomolar inhibitory potency against PI3Kδ (IC₅₀ = 24.5–25 nM) and PI3Kγ (IC₅₀ = 22.3–33 nM), with >100-fold selectivity over PI3Kα (IC₅₀ = 2,900–4,600 nM) and PI3Kβ (IC₅₀ = 1,200–120,000 nM) in enzymatic and cell-based assays [1] [6] [9]. This selectivity arises from its ability to exploit isoform-specific conformational flexibility: The γ and δ isoforms possess a deeper hinge region accommodating the quinolinone group, while steric clashes occur with bulkier residues in α/β isoforms [5] [7].
Table 1: Isoform Selectivity Profile of Tenalisib
PI3K Isoform | IC₅₀ (nM) | Selectivity Fold (vs. δ/γ) |
---|---|---|
PI3Kδ | 24.5–25 | 1 (Reference) |
PI3Kγ | 22.3–33 | 1 (Reference) |
PI3Kα | 2,900–4,600 | 118–184 |
PI3Kβ | 1,200–120,000 | 48–4,800 |
Tenalisib simultaneously targets PI3Kδ and PI3Kγ, disrupting divergent oncogenic and immunomodulatory pathways. Mechanistically, it competitively inhibits ATP binding at the catalytic site, preventing phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃). This suppresses downstream effectors including AKT, mTOR, and BTK [1] [6]. In malignant T-cells, this dual inhibition:
The primary active metabolite of tenalisib, IN0385, exhibits distinct kinase inhibitory activity. While tenalisib itself has minimal SIK3 affinity, IN0385 potently inhibits salt-inducible kinase 3 (SIK3) – a regulator of lipid metabolism and tumor-stroma crosstalk [1] [3]. This modulation contributes to tenalisib’s antitumor effects via:
The SAR of tenalisib derivatives reveals stringent requirements for dual δ/γ potency:
Table 2: Impact of Structural Modifications on Tenalisib Activity
Structural Element | Modification | Effect on PI3Kδ/γ IC₅₀ |
---|---|---|
Quinolinone N-side chain | Shorter alkyl | ↑ 5–10-fold |
Aromatic substituents | ↑ >20-fold | |
Fluorophenyl position | Ortho-F | ↑ 3-fold |
Para-F | Similar activity | |
Central heterocycle | Purine replacement | ↑ >100-fold (loss of activity) |
Binding kinetics studies show rapid association (kₒₙ = 1.5 × 10⁵ M⁻¹s⁻¹) and moderate dissociation (kₒff = 0.03 s⁻¹) for PI3Kδ, conferring sustained target coverage despite short plasma half-life [5] [7]. The compact heterocyclic core enables optimal occupancy of the affinity pocket, with the fluorobenzyl group inducing a 15° hinge rotation to accommodate deeper binding [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7